(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone (2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15856094
InChI: InChI=1S/C17H18N2O/c1-13-12-15(9-10-18-13)16-8-5-11-19(16)17(20)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,16H,5,8,11H2,1H3
SMILES:
Molecular Formula: C17H18N2O
Molecular Weight: 266.34 g/mol

(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone

CAS No.:

Cat. No.: VC15856094

Molecular Formula: C17H18N2O

Molecular Weight: 266.34 g/mol

* For research use only. Not for human or veterinary use.

(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone -

Specification

Molecular Formula C17H18N2O
Molecular Weight 266.34 g/mol
IUPAC Name [2-(2-methylpyridin-4-yl)pyrrolidin-1-yl]-phenylmethanone
Standard InChI InChI=1S/C17H18N2O/c1-13-12-15(9-10-18-13)16-8-5-11-19(16)17(20)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,16H,5,8,11H2,1H3
Standard InChI Key RTYJZFABJOUIMG-UHFFFAOYSA-N
Canonical SMILES CC1=NC=CC(=C1)C2CCCN2C(=O)C3=CC=CC=C3

Introduction

Molecular Structure and Chemical Identity

Structural Characterization

The compound features a pyrrolidine ring substituted at the 1-position with a phenyl methanone group and at the 2-position with a 2-methylpyridin-4-yl group. Key structural identifiers include:

PropertyValue
IUPAC Name[2-(2-methylpyridin-4-yl)pyrrolidin-1-yl]-phenylmethanone
Molecular FormulaC₁₇H₁₈N₂O
Molecular Weight266.34 g/mol
Canonical SMILESCC1=NC=CC(=C1)C2CCCN2C(=O)C3=CC=CC=C3
InChI KeyRTYJZFABJOUIMG-UHFFFAOYSA-N

The planar pyridine ring and non-planar pyrrolidine conformation create a stereoelectronic profile conducive to interactions with biological targets .

Synthesis and Optimization

Synthetic Pathways

Synthesis typically involves multi-step reactions starting from pyridine and pyrrolidine precursors. A representative route includes:

  • Suzuki-Miyaura Coupling: A 5-bromo-7-azaindole intermediate reacts with phenylboronic acid under palladium catalysis ([1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) in dioxane/water at 80°C to form the biaryl linkage .

  • Bromination: The intermediate undergoes electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane or THF .

  • Tosylation: Protection of the pyrrolidine nitrogen with p-toluenesulfonyl chloride in the presence of sodium hydroxide yields the tosylated derivative .

  • Ketone Formation: Friedel-Crafts acylation or nucleophilic acyl substitution introduces the phenyl methanone group.

Optimization challenges include controlling regioselectivity during bromination and minimizing racemization at the pyrrolidine stereocenter .

Research Gaps and Future Directions

Pharmacokinetic Profiling

No in vivo ADME (absorption, distribution, metabolism, excretion) data exist for this compound. Priority areas include:

  • Hepatic microsomal stability studies

  • CYP450 inhibition screening

  • Bioavailability assessment via rodent models .

Structural Analog Development

Modifications to the pyridine methyl group or pyrrolidine substituents could enhance target affinity. For example:

  • Introducing electron-withdrawing groups on the phenyl ring to improve metabolic stability

  • Replacing the ketone with a bioisostere (e.g., sulfone) to reduce reactive metabolite risk .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator